Decahydro-2-(iodomethyl)naphthalene
Overview
Description
Decahydro-2-(iodomethyl)naphthalene is an organic compound with the molecular formula C11H19I It is a derivative of decahydronaphthalene, where an iodine atom is attached to the methyl group at the second position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Decahydro-2-(iodomethyl)naphthalene can be synthesized through several methods. One common approach involves the iodination of decahydronaphthalene using iodine and a suitable oxidizing agent. The reaction typically takes place under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Decahydro-2-(iodomethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the iodine atom can yield decahydro-2-methylnaphthalene.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution: Various substituted decahydronaphthalene derivatives.
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Decahydro-2-methylnaphthalene.
Scientific Research Applications
Decahydro-2-(iodomethyl)naphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving the modification of biological molecules and the development of new biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of decahydro-2-(iodomethyl)naphthalene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In oxidation reactions, the compound undergoes electron transfer processes, resulting in the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Decahydro-2-methylnaphthalene: A similar compound where the iodine atom is replaced by a hydrogen atom.
Decahydro-2-chloromethylnaphthalene: A compound where the iodine atom is replaced by a chlorine atom.
Decahydro-2-bromomethylnaphthalene: A compound where the iodine atom is replaced by a bromine atom.
Uniqueness
Decahydro-2-(iodomethyl)naphthalene is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its chloro, bromo, and methyl analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and reduction reactions, providing opportunities for the synthesis of a wide range of derivatives.
Properties
IUPAC Name |
2-(iodomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19I/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h9-11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYQLAVZKBOMMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(CCC2C1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376659 | |
Record name | Decahydro-2-(iodomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409112-76-1 | |
Record name | Decahydro-2-(iodomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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